molecular formula C6H3BrF8O3 B12855453 Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate

Cat. No.: B12855453
M. Wt: 354.98 g/mol
InChI Key: FWURRLSPMZESBJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate: is a chemical compound with the molecular formula C6H3BrF8O3 and a molecular weight of 354.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and oxygen atoms, making it a unique and valuable substance in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate typically involves the reaction of 2-bromotetrafluoroethanol with tetrafluoropropionic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the required quality standards. The use of automated systems and continuous monitoring ensures consistent production and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states and structural modifications .

Scientific Research Applications

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows the compound to participate in various biochemical reactions, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorotetrafluoroethoxy)tetrafluoropropionate
  • Methyl 2-(2-iodotetrafluoroethoxy)tetrafluoropropionate
  • Methyl 2-(2-fluorotetrafluoroethoxy)tetrafluoropropionate

Uniqueness

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where bromine’s reactivity is advantageous .

Properties

Molecular Formula

C6H3BrF8O3

Molecular Weight

354.98 g/mol

IUPAC Name

methyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoate

InChI

InChI=1S/C6H3BrF8O3/c1-17-2(16)3(8,5(11,12)13)18-6(14,15)4(7,9)10/h1H3

InChI Key

FWURRLSPMZESBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F

Origin of Product

United States

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